molecular formula C12H21F7O4Si B132374 3-(Heptafluoroisopropoxy)propyltriethoxysilane CAS No. 149838-19-7

3-(Heptafluoroisopropoxy)propyltriethoxysilane

Cat. No.: B132374
CAS No.: 149838-19-7
M. Wt: 390.37 g/mol
InChI Key: CUVIJHAPWYUQIV-UHFFFAOYSA-N
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Description

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a useful research compound. Its molecular formula is C12H21F7O4Si and its molecular weight is 390.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

3-(Heptafluoroisopropoxy)propyltriethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles[][1].

    Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds[][1].

    Oxidation and Reduction:

Scientific Research Applications

3-(Heptafluoroisopropoxy)propyltriethoxysilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst or intermediate in chemical synthesis[][1].

    Biology: Its unique properties make it useful in modifying surfaces for biological assays and experiments[][1].

    Medicine: It can be used in the development of medical devices and coatings that require improved surface properties[][1].

    Industry: This compound is employed in surface coatings to enhance adhesion and wear resistance[][1].

Comparison with Similar Compounds

3-(Heptafluoroisopropoxy)propyltriethoxysilane can be compared with other similar organosilicon compounds, such as:

    3-(Heptafluoroisopropoxy)propyltrimethoxysilane: This compound has similar properties but differs in the number of methoxy groups[][1].

    3-(Heptafluoroisopropoxy)propylmethyldiethoxysilane: This compound has a methyl group in place of one of the ethoxy groups[][1].

Properties

IUPAC Name

triethoxy-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F7O4Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-20-10(13,11(14,15)16)12(17,18)19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVIJHAPWYUQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F7O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379273
Record name 3-(Heptafluoroisopropoxy)propyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149838-19-7
Record name 3-(Heptafluoroisopropoxy)propyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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